molecular formula C22H22N4O3S B2419474 1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013805-01-0

1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2419474
CAS No.: 1013805-01-0
M. Wt: 422.5
InChI Key: PCMSJDZKVBCTTE-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl is a common moiety in many bioactive compounds. For instance, it is found in a novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), which was developed for selectively sensing Cysteine over other analytes .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Heck coupling reactions . In one study, a series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction .


Molecular Structure Analysis

The molecular structure of similar compounds often involves complex aromatic systems with multiple ring structures .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic addition reactions . For example, a benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative (PDBT) shows a new absorption peak at 451 nm after reaction with CN− .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds exhibit good solubility in organic solvents .

Scientific Research Applications

Antibacterial Agents

Compounds structurally related to 1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide have shown promise as antibacterial agents. For instance, a study synthesized analogs displaying significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for cytotoxic activity, indicating non-cytotoxic concentrations at which they exhibit antibacterial activity (Palkar et al., 2017).

Fluorescent Chemosensor

Certain derivatives of the compound have been used as fluorescent chemosensors for metal ion detection. One study developed a pyrazoline derivative that acted as an on-off fluorescence chemosensor, specifically for the detection of Fe3+ ions in solution (Khan, 2020).

Crystal Structure Analysis

The structural properties of related compounds have been a focus of research. Studies involving single crystal X-ray diffraction have been conducted to understand the molecular and crystal structure, which is crucial for the development of pharmaceuticals and materials science applications (Prabhuswamy et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Some derivatives of the compound under consideration have been synthesized and shown to possess antimicrobial and anti-proliferative activities. This research is particularly significant in the development of new drugs for treating infections and cancer (Mansour et al., 2020).

Inhibitors of Arginine Methyltransferase

A series of compounds, including similar structures, were synthesized targeting co-activator associated arginine methyltransferase 1 (CARM1), an enzyme involved in the regulation of gene expression. This research could lead to advancements in epigenetic therapies (Allan et al., 2009).

Mechanism of Action

Mode of Action

It is known that the compound exhibits luminescent properties . This suggests that it may interact with its targets through photochemical reactions, but further studies are required to confirm this.

Biochemical Pathways

The compound is known to exhibit luminescent properties , which could potentially affect pathways related to light-sensitive biological processes

Result of Action

The compound’s luminescent properties suggest that it may have applications in the field of optoelectronics

Action Environment

Given the compound’s luminescent properties, factors such as light exposure and temperature could potentially influence its behavior

Safety and Hazards

The safety and hazards of similar compounds can also vary widely. For instance, some compounds have been found to exhibit no acute cellular toxicity .

Future Directions

Future research could focus on further exploring the properties and potential applications of similar compounds. For example, some compounds could be considered as new insecticidal/acaricidal leading structures for further investigation .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-13(2)18-12-17(21(27)23-15-10-9-14(28-3)11-19(15)29-4)25-26(18)22-24-16-7-5-6-8-20(16)30-22/h5-13H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMSJDZKVBCTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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